8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
Structural Overview 8-((4-Methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-based derivative characterized by a xanthine core (1,3-dimethylpurine-2,6-dione) substituted at position 8 with a 4-methoxyphenylamino group.
Properties
IUPAC Name |
8-(4-methoxyanilino)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-18-11-10(12(20)19(2)14(18)21)16-13(17-11)15-8-4-6-9(22-3)7-5-8/h4-7H,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICCWHOMSSUHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Analysis
Nucleophilic Substitution Using 8-Chlorotheophylline
The most widely reported method involves the reaction of 8-chlorotheophylline (1,3-dimethyl-8-chloroxanthine) with 4-methoxyaniline under basic conditions. This two-step process begins with the preparation of the halogenated precursor, followed by aromatic nucleophilic substitution (SNAr).
Preparation of 8-Chlorotheophylline
8-Chlorotheophylline is synthesized via chlorination of theophylline (1,3-dimethylxanthine) using phosphorus oxychloride (POCl₃) as the chlorinating agent. The reaction proceeds under reflux conditions (80–90°C) for 6–8 hours, yielding the 8-chloro derivative in ~85% purity. Excess POCl₃ is removed under reduced pressure, and the crude product is recrystallized from ethanol to achieve >95% purity.
Substitution with 4-Methoxyaniline
In a typical procedure, 8-chlorotheophylline (1.0 equiv) is reacted with 4-methoxyaniline (1.2 equiv) in anhydrous ethanol or n-butanol, using potassium carbonate (K₂CO₃, 2.0 equiv) as the base. The mixture is refluxed for 24–48 hours, monitored by thin-layer chromatography (TLC) until complete consumption of the starting material. The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding 8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in 65–72% yield.
Key Reaction Parameters:
- Solvent: Ethanol or n-butanol (polar aprotic solvents enhance nucleophilicity).
- Temperature: Reflux (~78°C for ethanol; ~117°C for n-butanol).
- Base: K₂CO₃ facilitates deprotonation of 4-methoxyaniline, generating the nucleophilic amine.
Alternative Route via 8-Bromo-1,3-dimethylxanthine
An alternative pathway employs 8-bromo-1,3-dimethylxanthine as the starting material. This method, reported in studies on purine-2,6-dione derivatives, involves substituting the bromine atom with 4-methoxyaniline under similar conditions.
Synthesis of 8-Bromo-1,3-dimethylxanthine
Bromination of 1,3-dimethylxanthine is achieved using bromine (Br₂) in acetic acid at 50–60°C for 4–6 hours. The product is isolated by filtration and washed with cold water to remove excess acid, yielding 8-bromo-1,3-dimethylxanthine in ~80% purity.
Amination with 4-Methoxyaniline
The brominated intermediate (1.0 equiv) is reacted with 4-methoxyaniline (1.5 equiv) in n-butanol containing K₂CO₃ (2.5 equiv) at reflux for 36 hours. The longer reaction time compared to the chloro derivative reflects the lower leaving-group ability of bromide. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in 58–64% yield.
Spectroscopic Characterization and Analytical Data
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of the compound exhibits characteristic bands:
Comparative Analysis of Methodologies
| Parameter | 8-Chlorotheophylline Route | 8-Bromo-1,3-dimethylxanthine Route |
|---|---|---|
| Starting Material Cost | Moderate | High |
| Reaction Time | 24–48 hours | 36–48 hours |
| Yield | 65–72% | 58–64% |
| Purification Method | Recrystallization | Column Chromatography |
| Scalability | High | Moderate |
The chloro route is favored for its higher yield and simpler purification, whereas the bromo route offers flexibility in cases where chloride intermediates are inaccessible.
Challenges and Optimization Strategies
Side Reactions and Byproducts
Competing hydrolysis of the halogenated precursor may occur if moisture is present, leading to 8-hydroxytheophylline as a byproduct. Strict anhydrous conditions (e.g., molecular sieves) mitigate this issue.
Solvent Optimization
Replacing ethanol with dimethylformamide (DMF) at 120°C reduces reaction time to 12 hours but complicates purification due to high boiling points.
Chemical Reactions Analysis
Types of Reactions
8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits various biological activities:
- Antitumor Activity: Studies have shown that derivatives of purine compounds can inhibit cancer cell proliferation. The specific substitution of the methoxyphenyl group may enhance the compound's ability to interact with biological targets involved in tumor growth and metastasis .
- Antiviral Properties: Compounds with purine structures are often investigated for their antiviral potential. The ability of this compound to mimic nucleotides could interfere with viral replication processes .
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism or signaling pathways, which could be relevant for treating diseases linked to these pathways .
Case Study: Antitumor Activity
A study published in Chemical and Pharmaceutical Bulletin evaluated various purine derivatives for their cytotoxic effects against cancer cell lines. The results indicated that certain modifications on the purine ring significantly enhanced antitumor activity. Specifically, compounds similar to this compound showed promising results against breast cancer cell lines .
Case Study: Antiviral Screening
In a screening for antiviral activity, derivatives of purine compounds were tested against influenza and HIV viruses. The presence of the methoxyphenyl group was found to improve the binding affinity to viral enzymes, suggesting that this compound could be developed into a lead candidate for antiviral drugs .
Potential Applications
Based on its properties and biological activities, this compound has several potential applications:
- Pharmaceutical Development: As a candidate for new anticancer or antiviral therapies.
- Biochemical Research: To study enzyme interactions and metabolic pathways involving nucleotides.
- Diagnostic Tools: Potential use in assays that require nucleotide analogs.
Mechanism of Action
The mechanism of action of 8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives are a versatile scaffold in medicinal chemistry. Below is a comparative analysis of structurally and functionally related analogs:
Key Findings from Comparative Studies
Substitution at Position 8 Dictates Receptor Specificity Amino vs. Alkoxy Groups: 8-(4-methoxyphenylamino) derivatives (target compound) are structurally distinct from 8-alkoxy analogs (e.g., 8-(6-methylpyridin-2-yloxy) in ). The latter show reduced central nervous system (CNS) activity compared to caffeine but retain analgesic effects, while amino-substituted derivatives may exhibit stronger affinity for serotonin (5-HT6) and dopamine (D2) receptors due to hydrogen-bonding interactions . Thiol and Carbonyl Modifications: 8-mercapto derivatives () demonstrate antimalarial and anticancer activity, likely via thiol-mediated redox modulation or kinase inhibition.
N-Methylation Patterns Influence Pharmacokinetics
- 1,3-Dimethyl vs. 3,7-Dimethyl Cores : 1,3-Dimethylpurine-2,6-diones (target compound’s core) display higher affinity for 5-HT6 and D2 receptors (e.g., Ki(D2) = 85 nM) compared to 3,7-dimethyl analogs (Ki(D2) = 1 nM) (). The 1,3-dimethyl configuration may favor interactions with receptor hydrophobic pockets.
4-Methoxy Phenyl Enhances Bioavailability Derivatives with 4-methoxybenzylamino groups () exhibit improved solubility and tissue penetration compared to unsubstituted phenyl analogs. This modification is critical for compounds targeting intracellular enzymes (e.g., ALDH in ) or membrane-bound receptors.
Oncology: Analogous trifluoromethyl () and triazole-hybrid () derivatives show anticancer activity via kinase inhibition or apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
